5-Methyl-2-(4-pentylbenzoyl)pyridine
Overview
Description
5-Methyl-2-(4-pentylbenzoyl)pyridine is an organic compound with the molecular formula C18H21NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique structure, which includes a pyridine ring substituted with a methyl group at the 5-position and a 4-pentylbenzoyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(4-pentylbenzoyl)pyridine typically involves the acylation of 5-methyl-2-pyridyl lithium with 4-pentylbenzoyl chloride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is then quenched with water and extracted with an organic solvent such as dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product, which is purified by column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(4-pentylbenzoyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at the 3- and 4-positions, using reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted pyridine derivatives.
Scientific Research Applications
5-Methyl-2-(4-pentylbenzoyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(4-pentylbenzoyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Acetylpyridine: Similar structure but with an acetyl group instead of a 4-pentylbenzoyl group.
2-Benzoylpyridine: Contains a benzoyl group instead of a 4-pentylbenzoyl group.
5-Methyl-2-benzoylpyridine: Similar structure but with a benzoyl group instead of a 4-pentylbenzoyl group.
Uniqueness
5-Methyl-2-(4-pentylbenzoyl)pyridine is unique due to the presence of the 4-pentylbenzoyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
(5-methylpyridin-2-yl)-(4-pentylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-3-4-5-6-15-8-10-16(11-9-15)18(20)17-12-7-14(2)13-19-17/h7-13H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZQWDGMUOXDBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)C2=NC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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